molecular formula C23H20N4O2 B2807297 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1219842-68-8

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2807297
CAS No.: 1219842-68-8
M. Wt: 384.439
InChI Key: MPFLXNDVRJTRTM-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.439. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c28-22-13-12-21(18-6-2-1-3-7-18)25-27(22)17-14-24-23(29)19-8-10-20(11-9-19)26-15-4-5-16-26/h1-13,15-16H,14,17H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFLXNDVRJTRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide, a compound characterized by its complex pyridazine structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4OC_{21}H_{22}N_4O, with a molecular weight of 350.43 g/mol. The compound features a pyridazine ring fused with a phenyl group and an amide moiety, which contributes to its biological activity.

Property Value
Molecular FormulaC21H22N4O
Molecular Weight350.43 g/mol
StructurePyridazine-based
Potential ApplicationsAntibacterial, anti-inflammatory

Antibacterial Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The structural modifications on the aromatic rings can enhance or diminish this activity, making it crucial for optimizing efficacy. For instance, studies have shown that certain substitutions can lead to improved potency against resistant bacterial strains .

Anti-inflammatory Effects

Pyridazine derivatives have also been explored for their anti-inflammatory potential. A study highlighted the inhibitory effects of pyridazine-based compounds on cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. The compound demonstrated inhibition constants in the low nanomolar range against COX-2, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) with a favorable safety profile .

The mechanism of action for this compound involves binding to specific molecular targets within bacterial cells and inflammatory pathways. It may act as an enzyme inhibitor by occupying active sites, thereby disrupting normal cellular functions. This interaction is crucial for its antibacterial and anti-inflammatory activities .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antibacterial Studies : In vitro tests revealed that modifications to the pyridazine structure significantly influenced antibacterial efficacy against various pathogens, including resistant strains.
  • Anti-inflammatory Research : The compound was tested alongside other pyridazine derivatives for COX inhibition, showing promising results that warrant further investigation into its therapeutic applications in chronic inflammatory diseases .
  • Pharmacological Profiles : Comparative studies with similar compounds indicated that specific functional groups in this compound enhance its biological activity while minimizing side effects commonly associated with traditional NSAIDs .

Scientific Research Applications

Research indicates that derivatives of pyridazinones, including N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide, exhibit significant biological activities, including:

  • Antibacterial Properties : This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Structural modifications can enhance or diminish this activity, highlighting the importance of specific substituents on the aromatic rings.
  • Antiviral Activity : Similar compounds have been investigated for their potential as antiviral agents, particularly against resistant strains of viruses like HIV. The unique structural features allow for interactions with viral proteins, potentially inhibiting replication .
  • Anesthetic Potential : Compounds within the same chemotype have been identified as novel anesthetics through high-throughput screening methods. These findings suggest that this compound could also possess anesthetic properties, warranting further investigation .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyridazinone derivatives, including this compound. The results indicated that modifications to the amide group significantly influenced antibacterial potency against resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study 2: Antiviral Research

In a separate investigation focused on antiviral properties, researchers synthesized a series of pyridazinone derivatives and tested their effectiveness against HIV. The study revealed that specific modifications to the compound's structure enhanced its inhibitory activity against HIV integrase, suggesting a promising avenue for developing new antiviral therapies.

Q & A

Q. What are the key synthetic steps for synthesizing N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

Pyridazinone ring formation : Reacting hydrazine derivatives with dicarbonyl precursors under controlled conditions to form the 6-oxo-3-phenylpyridazine core .

Ethyl linker introduction : Alkylation or coupling reactions to attach the ethyl group to the pyridazinone nitrogen .

Benzamide functionalization : Coupling the ethyl-pyridazinone intermediate with 4-(1H-pyrrol-1-yl)benzoyl chloride under basic conditions .

Q. Intermediates are characterized via :

  • TLC for reaction progression.
  • NMR spectroscopy (1H, 13C) to confirm structural motifs .
  • Mass spectrometry (MS) for molecular weight validation .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

Critical techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrrole protons at δ 6.2–6.5 ppm, pyridazinone carbonyl at ~170 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
  • X-ray crystallography : Resolves 3D molecular geometry, particularly for crystallizable intermediates .
  • High-resolution MS : Confirms molecular formula (e.g., [M+H]+ at m/z 428.1764) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological approaches include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst selection : Palladium catalysts for coupling steps or acid/base catalysts for cyclization .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., acylation) .
  • In-line monitoring : HPLC or UPLC tracks reaction progress and purity (>95% target) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns connectivity (e.g., distinguishing pyrrole vs. pyridazinone protons) .
  • Computational modeling : Compares experimental NMR shifts with DFT-calculated values .
  • Alternative derivatization : Synthesizing methyl or acetyl derivatives to simplify complex spectra .

Q. What role does the pyrrole moiety play in the compound’s biological activity?

Structure-activity relationship (SAR) insights :

  • Electron-rich aromatic system : The pyrrole’s π-electrons may facilitate interactions with hydrophobic enzyme pockets .
  • Comparative studies : Analogs lacking pyrrole show reduced binding affinity in enzyme inhibition assays (e.g., IC50 increases from 0.8 μM to >10 μM) .
  • Molecular docking : Pyrrole forms hydrogen bonds with catalytic residues (e.g., in kinase targets) .
Derivative StructureBiological Activity (IC50)Key Interaction
With pyrrole0.8 μMH-bond, π-π
Without pyrrole>10 μMWeak H-bond

Q. How to design derivatives for enhanced bioactivity?

Methodological steps :

Functional group modification :

  • Replace pyrrole with imidazole or thiophene to alter electron density .
  • Introduce electron-withdrawing groups (e.g., -F, -NO2) to pyridazinone for increased metabolic stability .

In vitro screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays .

Pharmacokinetic profiling : Assess solubility (LogP via shake-flask method) and microsomal stability .

Q. How to address discrepancies between in vitro and in vivo activity data?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
  • Dose-response studies : Adjust dosing regimens in animal models to account for clearance rates .

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